molecular formula C13H13ClOS2 B14378950 5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one CAS No. 89812-53-3

5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one

Cat. No.: B14378950
CAS No.: 89812-53-3
M. Wt: 284.8 g/mol
InChI Key: YCDZJOIXIYKHIK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is an organic compound characterized by the presence of a chlorophenyl group and two methylsulfanyl groups attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where acetone reacts with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: Similar structure but lacks the methylsulfanyl groups.

    1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Contains hydroxy groups instead of chlorophenyl groups.

Uniqueness

5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is unique due to the presence of both chlorophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

89812-53-3

Molecular Formula

C13H13ClOS2

Molecular Weight

284.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one

InChI

InChI=1S/C13H13ClOS2/c1-16-13(17-2)9-12(15)8-5-10-3-6-11(14)7-4-10/h3-9H,1-2H3

InChI Key

YCDZJOIXIYKHIK-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC(=O)C=CC1=CC=C(C=C1)Cl)SC

Origin of Product

United States

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